9-Methoxy-6H-benzo[c]chromen-6-one
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Overview
Description
9-Methoxy-6H-benzo[c]chromen-6-one is a chemical compound belonging to the class of benzo[c]chromen-6-one derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a methoxy group attached to the 9th position of the benzo[c]chromen-6-one core, which contributes to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-Methoxy-6H-benzo[c]chromen-6-one typically involves the cyclization of biaryl-2-carboxylic acids. One common method includes the use of a palladium-catalyzed cyclization reaction. For example, biphenyl-2-carboxylic acid can be converted into 6H-benzo[c]chromen-6-one using potassium peroxydisulfate and silver nitrate as catalysts in a mixture of water and acetonitrile at 50°C . The methoxy group can then be introduced through methylation using iodomethane and potassium hydroxide in acetonitrile .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and efficiency. Additionally, the development of greener and more sustainable methods, such as metal-free approaches, is an area of ongoing research .
Chemical Reactions Analysis
Types of Reactions
9-Methoxy-6H-benzo[c]chromen-6-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce different substituents onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of dihydro derivatives.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its anticancer properties, particularly in the treatment of leukemia and other cancers.
Mechanism of Action
The mechanism of action of 9-Methoxy-6H-benzo[c]chromen-6-one involves its interaction with specific molecular targets. For instance, as a phosphodiesterase II inhibitor, it prevents the breakdown of cyclic nucleotides, thereby enhancing intracellular signaling pathways . This action can lead to neuroprotective effects and potential therapeutic benefits in neurodegenerative diseases.
Comparison with Similar Compounds
Similar Compounds
Urolithins: Hydroxylated derivatives of benzo[c]chromen-6-one, known for their cognitive-enhancing properties.
Benzo[c]chromen-6-one derivatives: Various derivatives with different substituents, each exhibiting unique biological activities.
Uniqueness
9-Methoxy-6H-benzo[c]chromen-6-one is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. This compound has shown promising results as a phosphodiesterase II inhibitor, making it a valuable candidate for further research and development .
Properties
Molecular Formula |
C14H10O3 |
---|---|
Molecular Weight |
226.23 g/mol |
IUPAC Name |
9-methoxybenzo[c]chromen-6-one |
InChI |
InChI=1S/C14H10O3/c1-16-9-6-7-11-12(8-9)10-4-2-3-5-13(10)17-14(11)15/h2-8H,1H3 |
InChI Key |
NZRDUZGOPRDBOP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=O)OC3=CC=CC=C32 |
Origin of Product |
United States |
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